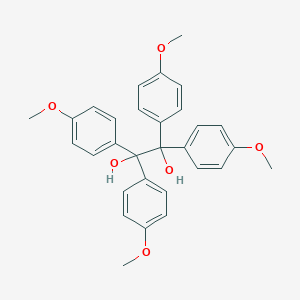

![molecular formula C13H8N4 B035426 4-Imidazo[1,2-a]pirimidin-2-ilbenzonitrilo CAS No. 104691-51-2](/img/structure/B35426.png)

4-Imidazo[1,2-a]pirimidin-2-ilbenzonitrilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

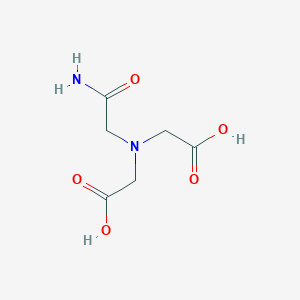

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry. This compound features a fused imidazo-pyrimidine ring system attached to a benzonitrile moiety, making it a versatile scaffold for various chemical and biological applications.

Aplicaciones Científicas De Investigación

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mecanismo De Acción

Target of Action

The primary targets of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile are KRAS G12C and Cyclooxygenase-2 (COX-2) . KRAS G12C is a specific mutation in the KRAS gene that plays a crucial role in cell signaling pathways, influencing cell growth and survival. COX-2 is an enzyme that plays a key role in the inflammatory response by producing prostaglandins .

Mode of Action

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile interacts with its targets through a covalent bond . It acts as a covalent inhibitor, attaching to its target and modifying it, which can lead to the inhibition of the target’s function . For COX-2, the compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site .

Biochemical Pathways

The compound affects the KRAS signaling pathway and the prostaglandin synthesis pathway. By inhibiting KRAS G12C, it can disrupt cell signaling pathways that promote cell growth and survival . By inhibiting COX-2, it can reduce the production of prostaglandins, thereby reducing inflammation .

Result of Action

The compound has shown potential as an anticancer agent for KRAS G12C-mutated cells . It also demonstrated significant COX-2 inhibitory effects, even more than celecoxib, a reference drug . These results suggest that the compound could have potential therapeutic applications in treating cancers and inflammatory conditions.

Análisis Bioquímico

Biochemical Properties

4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has been found to interact with various enzymes and proteins. For instance, it has been utilized in the development of covalent inhibitors, specifically as a core backbone for the synthesis of novel KRAS G12C inhibitors . The nature of these interactions is largely covalent, indicating a strong and specific binding affinity between the compound and its target biomolecules .

Cellular Effects

In cellular contexts, 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile has demonstrated significant effects. It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . This suggests that the compound can influence cell function by impacting cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile involves its role as a covalent inhibitor. It binds to its target biomolecules, such as the KRAS G12C protein, in a covalent manner, thereby inhibiting their function . This binding interaction can lead to changes in gene expression and potentially impact cellular metabolism .

Temporal Effects in Laboratory Settings

Its role as a covalent inhibitor suggests that it may have long-term effects on cellular function

Metabolic Pathways

Given its interactions with enzymes such as KRAS G12C, it is likely that it may influence metabolic flux or metabolite levels .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with 2-bromoacetophenone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core.

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles, such as the use of PEG-400 as a solvent and butan-1-ol in subsequent steps. These methods aim to achieve high yields and purity with minimal environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups at the benzonitrile moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups like alkyl, aryl, or halogen groups.

Comparación Con Compuestos Similares

- 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

- Benzo[4,5]imidazo[1,2-a]pyrimidines

- Benzo[4,5]imidazo[1,2-a]pyrazines

Comparison: 4-Imidazo[1,2-a]pyrimidin-2-ylbenzonitrile stands out due to its unique fused ring system and the presence of the benzonitrile group, which enhances its chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher potency in various biochemical assays .

Propiedades

IUPAC Name |

4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N4/c14-8-10-2-4-11(5-3-10)12-9-17-7-1-6-15-13(17)16-12/h1-7,9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHNIVDOVYJXSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384616 |

Source

|

| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104691-51-2 |

Source

|

| Record name | 4-imidazo[1,2-a]pyrimidin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

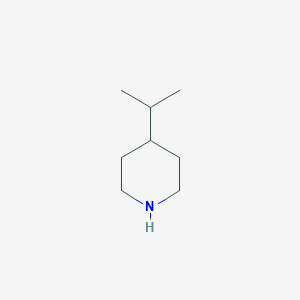

![(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B35346.png)

![2-{[(4-Ethoxyphenyl)amino]methyl}phenol](/img/structure/B35349.png)

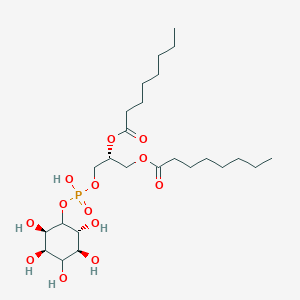

![[(2R,3R,4S,5R,6R)-6-[[(1R,3R,4R,5R,6R)-4,5-dihydroxy-2,7-dioxabicyclo[4.2.0]octan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B35352.png)

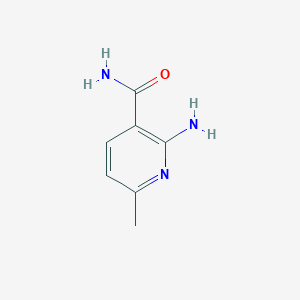

![1-(Ethylamino)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B35356.png)

![(2-chlorophenyl)methyl-[5-[[2-[5-[(2-chlorophenyl)methyl-diethylazaniumyl]pentylamino]-2-oxoacetyl]amino]pentyl]-diethylazanium;diiodide](/img/structure/B35357.png)

![3-[1-(4-methylphenyl)sulfonylimidazol-4-yl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic Acid](/img/structure/B35375.png)